4-Azidobenzonitrile 4-Azidobenzonitrile
Brand Name: Vulcanchem
CAS No.: 18523-41-6
VCID: VC1976175
InChI: InChI=1S/C7H4N4/c8-5-6-1-3-7(4-2-6)10-11-9/h1-4H
SMILES: C1=CC(=CC=C1C#N)N=[N+]=[N-]
Molecular Formula: C7H4N4
Molecular Weight: 144.13 g/mol

4-Azidobenzonitrile

CAS No.: 18523-41-6

Cat. No.: VC1976175

Molecular Formula: C7H4N4

Molecular Weight: 144.13 g/mol

* For research use only. Not for human or veterinary use.

4-Azidobenzonitrile - 18523-41-6

Specification

CAS No. 18523-41-6
Molecular Formula C7H4N4
Molecular Weight 144.13 g/mol
IUPAC Name 4-azidobenzonitrile
Standard InChI InChI=1S/C7H4N4/c8-5-6-1-3-7(4-2-6)10-11-9/h1-4H
Standard InChI Key YURUKVUJGYBZDU-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C#N)N=[N+]=[N-]
Canonical SMILES C1=CC(=CC=C1C#N)N=[N+]=[N-]

Introduction

Chemical Structure and Physical Properties

4-Azidobenzonitrile consists of a benzene ring with an azide group (-N₃) at position 4 and a nitrile group (-C≡N) at position 1, creating a para-substituted arrangement. This structural configuration influences its physical properties and reactivity patterns, making it useful for various synthetic applications.

Spectroscopic Properties

The spectroscopic characteristics of 4-azidobenzonitrile are particularly noteworthy due to its functional groups. Infrared (IR) spectroscopy reveals distinctive absorption bands associated with both the azide and nitrile moieties. According to spectroscopic studies of aromatic nitriles, the C≡N stretching vibration typically appears between 2240 and 2220 cm⁻¹, which is at a lower frequency than saturated nitriles (2260-2240 cm⁻¹) . This downshift occurs due to conjugation effects between the C≡N bond and the aromatic ring, which weakens the nitrile bond and consequently lowers its vibrational frequency .

The azide group (-N₃) also exhibits characteristic IR absorption bands, typically in the range of 2100-2160 cm⁻¹ due to the asymmetric stretching of the N₃ group. These distinct spectroscopic features make 4-azidobenzonitrile readily identifiable through spectroscopic analysis.

Table 1: Characteristic Spectroscopic Features of 4-Azidobenzonitrile

Functional GroupSpectroscopic TechniqueExpected FeatureApproximate Range
Nitrile (C≡N)IR SpectroscopyStretching Vibration2240-2220 cm⁻¹
Azide (N₃)IR SpectroscopyAsymmetric Stretching2100-2160 cm⁻¹
Aromatic RingIR SpectroscopyC=C Stretching1400-1600 cm⁻¹

Synthesis Methods

The synthesis of 4-azidobenzonitrile can be accomplished through several methods, with the most common approach involving the conversion of 4-aminobenzonitrile to the corresponding azide derivative.

Synthetic Routes

According to the research literature, 4-azidobenzonitrile can be synthesized and subsequently purified through column chromatography using a mixture of hexanes and ethyl acetate (9:1) as the eluent . A common synthetic pathway involves diazotization of 4-aminobenzonitrile followed by azidation.

The general synthesis route typically follows these steps:

  • Diazotization: 4-Aminobenzonitrile is treated with sodium nitrite in the presence of an acid (typically hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt intermediate.

  • Azidation: The diazonium salt is then reacted with sodium azide to yield 4-azidobenzonitrile.

  • Purification: The crude product is purified using column chromatography with appropriate solvent systems.

This synthetic approach is particularly valuable because it allows for the conversion of the readily available 4-aminobenzonitrile to the more reactive 4-azidobenzonitrile, which can then serve as a building block for more complex molecules.

Table 2: Synthetic Route for 4-Azidobenzonitrile from 4-Aminobenzonitrile

StepReaction TypeReagentsConditionsProduct
1Diazotization4-Aminobenzonitrile, NaNO₂, HCl0-5°CDiazonium salt
2AzidationDiazonium salt, NaN₃Room temperature4-Azidobenzonitrile (crude)
3Purification-Column chromatography (Hexanes:EtOAc 9:1)Pure 4-Azidobenzonitrile

Chemical Reactivity

The dual functionality of 4-azidobenzonitrile, featuring both azide and nitrile groups, enables a range of chemical transformations, making it a versatile synthetic intermediate.

Azide Group Reactivity

The azide group in 4-azidobenzonitrile can participate in several important reaction types:

  • Click Chemistry: The azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming 1,2,3-triazoles, which are important heterocyclic compounds with diverse applications.

  • Reduction Reactions: The azide can be reduced to a primary amine using various reducing agents, effectively converting 4-azidobenzonitrile back to 4-aminobenzonitrile. This transformation is valuable when the azide serves as a protected form of the amine.

  • Staudinger Reaction: The azide group can react with phosphines in the Staudinger reaction to form iminophosphoranes, which can be further hydrolyzed to yield amines.

  • Thermal or Photochemical Decomposition: Under thermal or photochemical conditions, the azide group can decompose with the loss of nitrogen to form reactive nitrene intermediates, which can undergo various insertion and addition reactions.

Nitrile Group Reactivity

The nitrile functionality in 4-azidobenzonitrile contributes additional reaction pathways:

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amides, respectively.

  • Reduction: Reduction of the nitrile can lead to primary amines or aldehydes, depending on the reducing agent and reaction conditions.

  • Nucleophilic Addition: The electrophilic carbon of the nitrile group can undergo addition reactions with various nucleophiles.

  • Coordination Chemistry: The nitrile group can coordinate to metal centers, making 4-azidobenzonitrile potentially useful in organometallic chemistry and catalysis.

Table 3: Major Reaction Types of 4-Azidobenzonitrile

Functional GroupReaction TypeReagentsProducts
Azide (-N₃)Click ChemistryTerminal alkynes, Cu(I) catalyst1,2,3-Triazole derivatives
Azide (-N₃)ReductionH₂, Pd/C or LiAlH₄4-Aminobenzonitrile
Azide (-N₃)Staudinger ReactionPhosphines, then H₂O4-Aminobenzonitrile
Nitrile (-C≡N)HydrolysisH⁺ or OH⁻, H₂O4-Azidobenzoic acid or 4-Azidobenzamide
Nitrile (-C≡N)ReductionLiAlH₄ or DIBAL-H4-Azidobenzylamine or 4-Azidobenzaldehyde

Applications

4-Azidobenzonitrile finds applications across various fields of chemistry and materials science, primarily as a synthetic intermediate.

Synthetic Applications

In organic synthesis, 4-azidobenzonitrile serves as a valuable building block for constructing more complex molecules. From the analysis of research literature, it appears that 4-azidobenzonitrile can be utilized in base-catalyzed synthesis of aryl amides from aryl azides . This suggests its potential role in amide formation pathways, which are critical in both medicinal chemistry and materials science.

The presence of the azide group allows for bioorthogonal click chemistry applications, where 4-azidobenzonitrile can be selectively attached to molecules containing alkyne groups. This approach is particularly valuable in chemical biology and drug development.

Materials Science Applications

The dual functionality of 4-azidobenzonitrile makes it potentially useful in polymer chemistry, where it can serve as a monomer or modifier for creating functionalized polymers. The azide group allows for post-polymerization modifications through click chemistry, while the nitrile group can participate in various transformations or serve as a site for further functionalization.

Hazard TypeRecommendation
Thermal HazardsAvoid heating above recommended temperatures; store in cool locations
Mechanical HazardsHandle gently; avoid grinding or subjecting to strong mechanical forces
Chemical HazardsStore separately from acids and strong oxidizing agents
Personal ProtectionUse appropriate personal protective equipment including gloves, lab coat, and safety glasses
StorageStore in tightly closed containers in a cool, dry, well-ventilated area

Research Frontiers and Future Perspectives

Based on the chemical properties and reactivity profile of 4-azidobenzonitrile, several research directions appear promising:

Synthetic Methodology Development

The dual functionality of 4-azidobenzonitrile offers opportunities for developing selective transformation methods that can differentially target either the azide or nitrile group. Such methodologies would enhance the utility of 4-azidobenzonitrile as a synthetic building block.

Materials Chemistry Applications

Research into incorporating 4-azidobenzonitrile into polymeric materials through click chemistry could lead to the development of functionalized materials with unique properties. The nitrile group could provide sites for further modification or serve as a handle for controlling material properties.

Bioconjugation Chemistry

The bioorthogonal nature of azide-alkyne click chemistry makes 4-azidobenzonitrile potentially valuable in bioconjugation applications, where it could serve as a linker or tag for biomolecules.

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